Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate with appropriate reagents to introduce the hydroxy and methyl groups on the azetidine ring . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the piperidine ring.
Substitution: The tert-butyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the tert-butyl group can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: A precursor in the synthesis of the target compound.
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: A related compound with similar structural features.
Uniqueness
Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)15-7-5-11(6-8-15)16-9-14(4,18)10-16/h11,18H,5-10H2,1-4H3 |
InChI Key |
SCSFAIJBQMOWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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